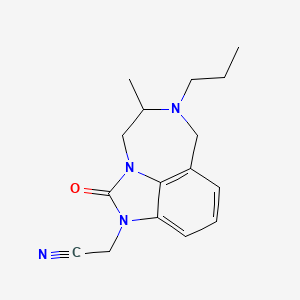
(+-)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile is a complex organic compound with a unique structure that combines elements of imidazole and benzodiazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodiazepine Moiety: This step involves the formation of the benzodiazepine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepine derivatives and imidazole-containing molecules. Examples include:
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Midazolam: Another benzodiazepine used as a sedative.
Imidazole: A simpler compound that forms the basis for many biologically active molecules.
Uniqueness
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile is unique due to its combined imidazole and benzodiazepine structure, which may confer distinct biological activities and chemical properties not found in simpler compounds.
Properties
CAS No. |
136723-05-2 |
|---|---|
Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-(11-methyl-2-oxo-10-propyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-3-yl)acetonitrile |
InChI |
InChI=1S/C16H20N4O/c1-3-8-18-11-13-5-4-6-14-15(13)20(10-12(18)2)16(21)19(14)9-7-17/h4-6,12H,3,8-11H2,1-2H3 |
InChI Key |
FAOJYYOIQSZWMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C3C(=CC=C2)N(C(=O)N3CC1C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


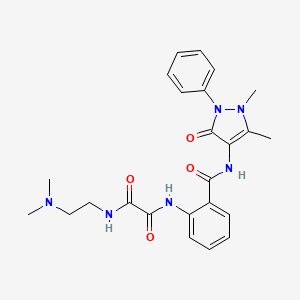

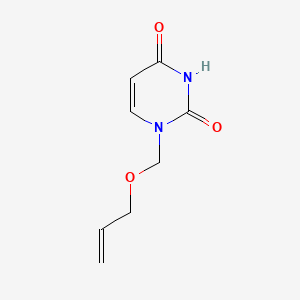


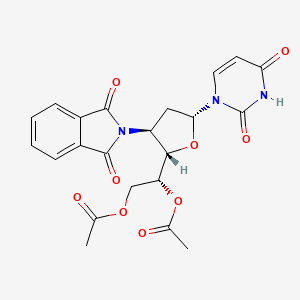
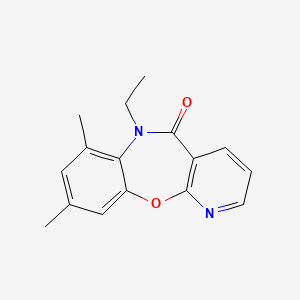


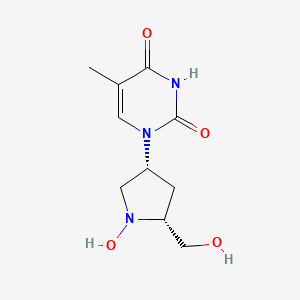
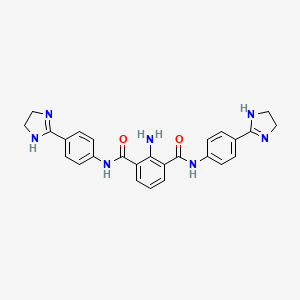

![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)

